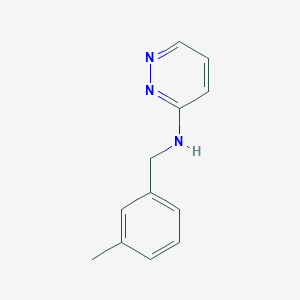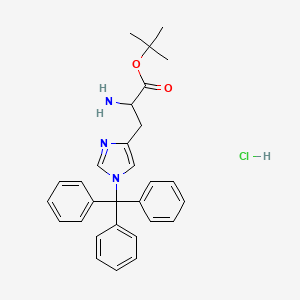
(S)-tert-Butyl (1-fluoro-4-phenylbutan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (S)-(1-fluoro-4-phenylbutan-2-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a tert-butyl group, a fluorine atom, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(1-fluoro-4-phenylbutan-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate then undergoes a Curtius rearrangement to form the desired carbamate. The reaction is usually carried out at low temperatures to ensure high yields.
Industrial Production Methods
In industrial settings, the production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate as a reagent, which reacts with amines under mild conditions. The process can be catalyzed by various agents, including ionic liquids and perchloric acid adsorbed on silica-gel . These methods are efficient and can be scaled up for large-scale production.
化学反应分析
Types of Reactions
tert-Butyl (S)-(1-fluoro-4-phenylbutan-2-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium azide, and various catalysts like palladium and copper . The reactions are typically carried out under mild conditions to prevent the decomposition of the carbamate group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, tert-Butyl (S)-(1-fluoro-4-phenylbutan-2-yl)carbamate is used as a protecting group for amines, allowing for selective reactions on other functional groups without interference from the amine group .
Biology
In biological research, carbamates are often used to modify proteins and peptides, aiding in the study of enzyme mechanisms and protein interactions.
Medicine
In medicine, carbamates have been explored for their potential use in drug development, particularly as prodrugs that can be activated in the body to release active pharmaceutical ingredients.
Industry
In industrial applications, carbamates are used in the synthesis of various polymers and materials, providing stability and functionality to the final products.
作用机制
The mechanism of action of tert-Butyl (S)-(1-fluoro-4-phenylbutan-2-yl)carbamate involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The tert-butyl group is cleaved under acidic conditions, releasing the free amine . This process is facilitated by the stability of the tert-butyl carbocation, which is formed during the cleavage.
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Another protecting group used in peptide synthesis, which can be removed under basic conditions.
Carboxybenzyl (Cbz) carbamate: A protecting group that can be removed by catalytic hydrogenation.
Uniqueness
tert-Butyl (S)-(1-fluoro-4-phenylbutan-2-yl)carbamate is unique due to its combination of a tert-butyl group, a fluorine atom, and a phenyl group. This combination provides specific reactivity and stability, making it suitable for a wide range of applications in organic synthesis and research .
属性
分子式 |
C15H22FNO2 |
|---|---|
分子量 |
267.34 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S)-1-fluoro-4-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C15H22FNO2/c1-15(2,3)19-14(18)17-13(11-16)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,18)/t13-/m0/s1 |
InChI 键 |
VLKMNIBYSDLTCP-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)CF |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



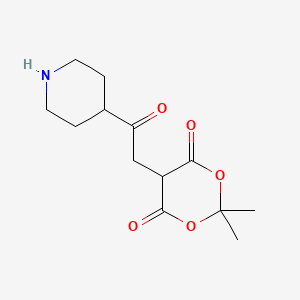
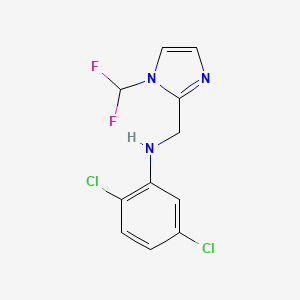
![4-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14893486.png)

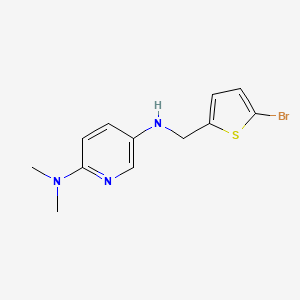
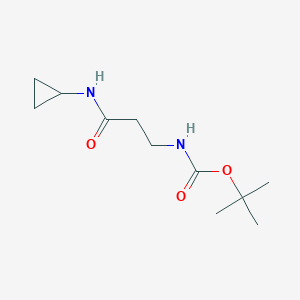
![2-Methyl-2,7-diazabicyclo[4.2.0]octane](/img/structure/B14893501.png)
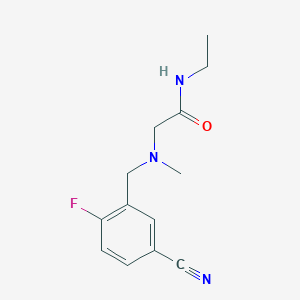
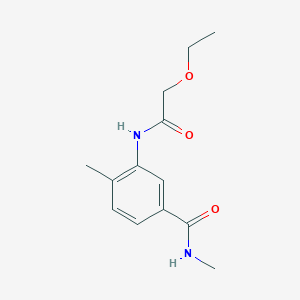
![9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol](/img/structure/B14893525.png)
![(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B14893527.png)
